(4-(2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone
Description
This compound features a pyrimidine core substituted with a 2-methyl-p-tolylamino group at position 6 and a piperazine ring at position 3. The piperazine moiety is further linked to a pyrimidin-2-yl methanone group.
Properties
IUPAC Name |
[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-pyrimidin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c1-15-4-6-17(7-5-15)26-18-14-19(25-16(2)24-18)27-10-12-28(13-11-27)21(29)20-22-8-3-9-23-20/h3-9,14H,10-13H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIOFTLLVJSLNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Pyrimidine-Piperazine Derivatives
- Furan-2-yl[4-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone (Compound 46): Replaces the pyrimidin-2-yl methanone group with a furan-2-yl carbonyl and substitutes the p-tolylamino group with a phenyl-thienopyrimidine system.
- 1-{5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidin-4-yl}-4-[(furan-2-yl)carbonyl]piperazine: Incorporates a thienopyrimidine core and a phenylsulfanylmethyl substituent, which may confer metabolic stability but reduce aqueous solubility compared to the target compound .
Pyrimidine-Based Antivirals (NNRTIs)
- Atevirdine: Contains a methoxyindole group instead of p-tolylamino, linked to a pyridinyl-piperazine scaffold. This substitution reduces molecular weight (377.44 g/mol) but compromises LogP (-4.95), indicating lower membrane permeability .
- Etravirine: Features a bromine and cyano group on the pyrimidine ring, increasing molecular weight (434.27 g/mol) and polarity, which may enhance target specificity but limit oral bioavailability .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s p-tolylamino group likely improves lipophilicity (estimated LogP ~2.1) compared to Atevirdine’s polar methoxyindole (LogP -4.95), favoring better tissue penetration.
- The absence of bulky electronegative groups (e.g., bromine in Etravirine) may reduce metabolic instability in the target compound.
Pharmacological Activity and Target Selectivity
- However, the target’s pyrimidin-2-yl methanone group may offer enhanced hydrogen-bonding interactions compared to Compound 46’s furan moiety .
- Antiviral Activity: Unlike Dapivirine and Etravirine, which target HIV reverse transcriptase, the absence of cyano or trimethylamino groups in the target compound suggests divergent therapeutic applications, possibly in oncology or inflammation .
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